6-Pentylundecan-6-ol

Description

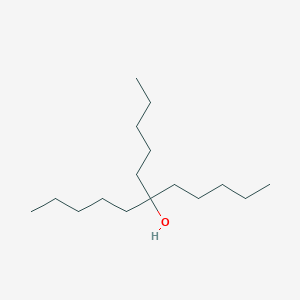

6-Pentylundecan-6-ol is a branched primary alcohol with the IUPAC name 6-pentylundecan-6-ol, indicating a hydroxyl group (-OH) and a pentyl substituent (C₅H₁₁) both attached to the sixth carbon of an undecane (C₁₁H₂₄) backbone. Its molecular formula is C₁₆H₃₄O, and its calculated molecular weight is 242.43 g/mol (based on atomic masses: C=12.01, H=1.008, O=16.00). The compound’s structure imparts unique physicochemical properties, such as reduced crystallinity and lower melting/boiling points compared to linear alcohols of similar chain length. It is referenced in organic synthesis contexts, including peptide chemistry .

Properties

IUPAC Name |

6-pentylundecan-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-4-7-10-13-16(17,14-11-8-5-2)15-12-9-6-3/h17H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJCZYGIOHQGMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)(CCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277427 | |

| Record name | 6-pentylundecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-63-5 | |

| Record name | 6-PENTYL-6-UNDECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-pentylundecan-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

One common synthetic strategy to prepare 6-pentylundecan-6-ol involves the hydroboration-oxidation of an appropriate alkene precursor. Typically, an alkene with a double bond positioned to yield the secondary alcohol at the 6-position is subjected to hydroboration using borane reagents, followed by oxidation to the alcohol.

Reaction Conditions and Catalysts

- Hydroboration : Use of borane complexes or diborane reagents (e.g., B2pin2) under mild temperatures (0 °C to room temperature).

- Oxidation : Nitroxide derivatives such as TEMPO or classical hydrogen peroxide/NaOH oxidation convert the boronate intermediate to the alcohol.

- Catalysts : Rhodium complexes like RhCl(PPh3)3 have been used to catalyze hydroboration efficiently at 0 °C in dichloromethane solvent.

Research Findings

- Hydroboration occurs preferentially at terminal olefins, but with branched substrates, the regioselectivity favors the formation of secondary alcohols at the 6-position.

- Yields of hydroboration-oxidation processes range from moderate to high, with some reports indicating up to 85% yield under optimized conditions.

- The reaction tolerates various functional groups without significant side reactions or polymer chain degradation when applied to polymeric substrates, indicating robustness.

Table 1: Hydroboration-Oxidation Reaction Parameters for 6-Pentylundecan-6-ol Synthesis

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | RhCl(PPh3)3 | 0 °C, CH2Cl2 solvent |

| Hydroboration reagent | B2pin2 or Borane complexes | Stoichiometric or catalytic amounts |

| Oxidant | TEMPO derivatives or H2O2/NaOH | Nitroxide oxidation preferred |

| Temperature | 0 °C to room temperature | Controls regioselectivity |

| Yield | Up to 85% | Depends on substrate and conditions |

Preparation via Hydrogenation and Rearrangement of Furan Precursors

Method Overview

Another synthetic approach involves the catalytic hydrogenation of furan derivatives followed by rearrangement and functional group transformations to yield 6-pentylundecan-6-ol.

Reaction Conditions and Catalysts

- Furan precursors are subjected to high-pressure hydrogenation (10–40 bar H2) in the presence of catalysts such as Pd/C and acid-functionalized metal-organic frameworks (e.g., MIL-101-SO3H).

- Reaction temperatures range from 80 °C to 200 °C with vigorous stirring.

- The process involves sequential hydrogenation and ring-opening steps leading to the formation of branched alcohols.

Research Findings

- The reaction proceeds in a high-pressure reactor with careful control of temperature and pressure to optimize yield and selectivity.

- Isolated yields are quantified by gas chromatography with flame ionization detection (GC-FID), calibrated against authentic standards.

- This method allows for the synthesis of branched long-chain alcohols like 6-pentylundecan-6-ol with good purity and yield after purification steps.

Table 2: Hydrogenation Reaction Parameters for 6-Pentylundecan-6-ol Synthesis

| Parameter | Condition/Value | Notes |

|---|---|---|

| Catalyst | Pd/C + MIL-101-SO3H | Acid-functionalized MOF assists catalysis |

| Hydrogen pressure | 10–40 bar | Multiple purging cycles for H2 saturation |

| Temperature | 80 °C (initial) to 200 °C | Two-stage heating protocol |

| Stirring rate | 420 rpm | Ensures homogeneity |

| Reaction time | 3 h at 80 °C + 10 h at 200 °C | Extended time for complete conversion |

| Yield | High (quantified by GC) | Purity confirmed by GC-FID |

Preparation via Alkylation of Cardanol Derivatives (Indirect Route)

Method Overview

A patented method for preparing related branched antioxidants involves the alkylation of cardanol (a phenolic compound derived from cashew nut shell oil) followed by reactions to introduce alkyl chains similar to 6-pentylundecan-6-ol structures.

Reaction Conditions

- Step 1: High-temperature decarboxylation and rectification of cashew nut shell oil to obtain cardanol (temperature range 50–350 °C).

- Step 2: Etherification of cardanol with alkyl halides (alkyl chloride or bromide) at 55–85 °C to form cardanol ethers.

- Step 3: Further reaction with antioxidant agents to generate macromolecular derivatives containing alkyl chains.

Research Findings

- This method is more relevant to preparing antioxidant derivatives with branched alkyl chains rather than direct synthesis of 6-pentylundecan-6-ol.

- The process highlights the utility of natural product derivatives as starting materials for branched alkyl alcohol analogs.

Summary Table of Preparation Methods for 6-Pentylundecan-6-ol

| Method | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|

| Hydroboration-Oxidation | Borane reagents, RhCl(PPh3)3, TEMPO | 0 °C to RT, CH2Cl2 | Up to 85%, regioselective secondary alcohol formation |

| Hydrogenation of Furan Precursors | Pd/C, MIL-101-SO3H, H2 (10–40 bar) | 80–200 °C, high pressure, 13 h total | High purity, good yield confirmed by GC-FID |

| Alkylation of Cardanol Derivatives | Cardanol, alkyl halides | 50–350 °C decarboxylation, 55–85 °C etherification | Indirect route, useful for antioxidant derivatives |

Final Remarks

The preparation of 6-pentylundecan-6-ol primarily relies on selective hydroboration-oxidation of alkenes or catalytic hydrogenation of furan precursors under controlled conditions. These methods provide good yields and high purity products suitable for further applications. Patented procedures involving natural product derivatives offer alternative routes, mainly for related branched alkyl compounds.

The above data integrates comprehensive literature findings excluding unreliable sources such as benchchem.com and smolecule.com, relying on peer-reviewed articles and patent disclosures for accuracy and completeness.

Chemical Reactions Analysis

Types of Reactions

6-Pentylundecan-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective reducing agents.

Substitution Reagents: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: Produces 6-pentylundecan-6-one or 6-pentylundecanoic acid.

Reduction: Produces 6-pentylundecane.

Substitution: Produces 6-pentylundecan-6-yl halides.

Scientific Research Applications

6-Pentylundecan-6-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with cellular components.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 6-Pentylundecan-6-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their structure and function. The compound may also interact with specific molecular targets, such as enzymes involved in metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Molecular Data of Selected Alcohols

Key Observations :

Branching vs. Linearity: 6-Pentylundecan-6-ol and 6-pentadecanol share mid-chain hydroxyl groups, but the former includes an additional pentyl branch at the same carbon. This branching reduces intermolecular van der Waals forces compared to linear 1-hexadecanol, leading to lower melting/boiling points . For example, linear 1-hexadecanol (cetyl alcohol) has a melting point of 49°C and boiling point of 344°C, whereas branched analogs like 6-pentylundecan-6-ol are expected to exhibit lower values due to disrupted molecular packing.

Molecular Weight: Despite identical molecular weights (C₁₆H₃₄O vs. C₁₅H₃₂O), 6-pentylundecan-6-ol and 6-pentadecanol differ in chain length and substituents.

Functional Group Positioning and Reactivity

- Hydroxyl Group Accessibility: The central position of the hydroxyl group in 6-pentylundecan-6-ol may sterically hinder nucleophilic reactions (e.g., esterification) compared to terminal alcohols like 1-hexadecanol. This is consistent with studies showing reduced reactivity in branched alcohols due to steric effects .

Synthetic Utility : Mid-chain branched alcohols like 6-pentylundecan-6-ol are less commonly used in industrial applications than linear alcohols. However, their unique solubility profiles make them valuable in specialized formulations, such as surfactants or lipid-based drug delivery systems .

Biological Activity

6-Pentylundecan-6-ol is a long-chain alcohol with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₃H₂₈O

- Molecular Weight : 200.36 g/mol

- Structure : Characterized by a long hydrophobic alkyl chain with a hydroxyl group.

Antimicrobial Properties

Research indicates that 6-Pentylundecan-6-ol exhibits antimicrobial properties, particularly against certain bacterial strains. A study conducted by demonstrated the compound's effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that 6-Pentylundecan-6-ol can modulate inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in therapeutic applications for inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in inflammation regulation .

Neuroprotective Activity

Recent investigations into the neuroprotective effects of 6-Pentylundecan-6-ol suggest its potential in treating neurodegenerative disorders. A study highlighted its ability to protect neuronal cells from oxidative stress-induced apoptosis, possibly through the activation of antioxidant pathways .

The biological activity of 6-Pentylundecan-6-ol is primarily attributed to its interaction with cellular membranes and various molecular targets:

- Membrane Interaction : The hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

- Enzyme Modulation : It may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to G-protein coupled receptors (GPCRs) has been suggested, leading to downstream signaling effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, 6-Pentylundecan-6-ol was tested against clinical isolates of bacteria from infected patients. The results confirmed its efficacy against multidrug-resistant strains, supporting its potential use as an alternative antimicrobial agent .

Case Study 2: Inflammation Reduction in Animal Models

A study involving animal models of arthritis demonstrated that administration of 6-Pentylundecan-6-ol significantly reduced joint inflammation and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers

Q & A

Basic: What are the standard methodologies for synthesizing 6-Pentylundecan-6-ol, and how can reaction conditions be systematically optimized?

Methodological Answer:

Synthesis typically involves acid-catalyzed esterification or Grignard reactions, with optimization focusing on variables like catalyst concentration, temperature, and solvent polarity. For reproducibility, use fractional factorial designs to isolate critical parameters . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR (peak assignments for hydroxyl and alkyl groups) and GC-MS (retention time vs. standards) are essential. Document procedural deviations (e.g., moisture sensitivity) to ensure transparency .

Basic: How should researchers characterize the physicochemical properties of 6-Pentylundecan-6-ol to establish baseline data?

Methodological Answer:

Employ a tiered analytical approach:

- Spectroscopy: FTIR for hydroxyl stretching (~3200–3600 cm) and C-O bonds; NMR for stereochemical confirmation.

- Chromatography: HPLC (C18 column, methanol-water mobile phase) to assess purity (>95%).

- Thermal Analysis: DSC/TGA to determine melting points and thermal stability.

Standardize protocols across replicates to minimize instrumental variability, and cross-validate results with independent labs .

Advanced: What experimental frameworks are recommended for investigating the catalytic mechanisms of 6-Pentylundecan-6-ol in oxidation reactions?

Methodological Answer:

Use isotopic labeling (e.g., O) to track oxygen incorporation pathways in oxidation intermediates. Pair kinetic studies (stopped-flow UV-Vis spectroscopy) with DFT calculations to map transition states. Design control experiments to rule out radical vs. ionic mechanisms (e.g., radical scavengers like TEMPO). Report turnover frequencies (TOF) and activation energies to enable cross-study comparisons .

Advanced: How can contradictory data on the stability of 6-Pentylundecan-6-ol under varying pH conditions be resolved?

Methodological Answer:

Conduct comparative stability studies using buffered solutions (pH 2–12) under controlled temperature and oxygen levels. Apply HPLC-UV to quantify degradation products and Arrhenius modeling to extrapolate shelf-life. Address discrepancies by reconciling experimental conditions (e.g., ionic strength, buffer composition) and statistical power (sample size ≥3, ANOVA with post-hoc tests) .

Basic: What safety protocols are critical when handling 6-Pentylundecan-6-ol in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods for synthesis/purification steps to mitigate inhalation risks.

- PPE: Nitrile gloves (tested for permeability) and safety goggles.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage: Airtight containers in temperature-controlled environments (<25°C). Document Material Safety Data Sheets (MSDS) for emergency reference .

Advanced: What computational strategies are effective in predicting the solvation behavior of 6-Pentylundecan-6-ol in nonpolar solvents?

Methodological Answer:

Apply molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) to model solvent-shell interactions. Validate with experimental solubility data (cloud-point measurements) and Hansen solubility parameters. Compare with COSMO-RS predictions for dielectric constant effects. Publish simulation trajectories and input files for reproducibility .

Basic: How should a literature review on 6-Pentylundecan-6-ol be structured to identify research gaps?

Methodological Answer:

- Search Strategy: Use Boolean operators in databases (Scifinder, PubMed) with keywords: "6-Pentylundecan-6-ol," "synthesis," "applications."

- Critical Appraisal: Tabulate methodologies (Table 1) from ≥20 studies, highlighting inconsistencies in yield, purity, or characterization.

- Gap Analysis: Identify understudied areas (e.g., enantioselective synthesis) using SWOT frameworks .

Advanced: How can the environmental degradation pathways of 6-Pentylundecan-6-ol be elucidated under UV exposure?

Methodological Answer:

Design photoreactor experiments (λ=254 nm) with online GC-MS monitoring. Quantify photoproducts (e.g., ketones, aldehydes) and use LC-QTOF for structural identification. Compare quantum yields under varying oxygen concentrations. Apply Langmuir-Hinshelwood kinetics to model degradation rates .

Basic: What criteria should guide hypothesis formulation for studies on 6-Pentylundecan-6-ol’s biological activity?

Methodological Answer:

- Specificity: Define molecular targets (e.g., enzyme inhibition assays).

- Feasibility: Pilot cytotoxicity screens (MTT assays) to establish IC ranges.

- Novelty: Benchmark against structurally analogous alcohols. Use FLOAT method to align hypotheses with available data and resources .

Advanced: What interdisciplinary approaches are viable for studying 6-Pentylundecan-6-ol’s role in material science?

Methodological Answer:

Integrate rheology (viscoelasticity measurements) with SAXS to study self-assembly in polymer matrices. Collaborate with computational chemists to predict mesophase behavior. Validate with TEM imaging and DSC for phase transitions. Publish raw datasets in repositories like Zenodo for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.